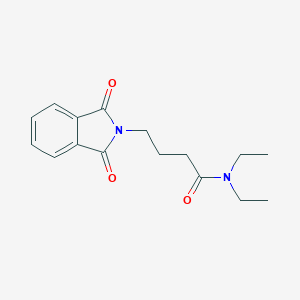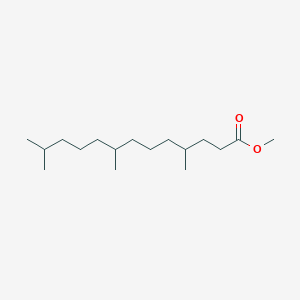
5-Methylbenzoxazole
Overview
Description
5-Methylbenzoxazole (5-MBO) is an aromatic heterocyclic compound that has been studied extensively due to its potential applications in a variety of fields. It is a structural analogue of benzoxazole, which is an important intermediate in the synthesis of many organic compounds. 5-MBO has been used as a ligand in coordination chemistry, as a photoinitiator for the polymerization of vinyl monomers, and as a fluorescent dye for the detection of specific proteins. It has also been used in medicinal chemistry as a drug lead compound and in the development of new drugs.
Scientific Research Applications
Thermochemical Studies : 5-Methylbenzoxazole derivatives have been studied for their thermochemical properties. For example, the thermochemical study of 5-fluoro-2-methylbenzoxazole (FMBO) involved evaluating its energetic properties in both condensed and gaseous states (Silva, Gonçalves, & Silva, 2018).
Antitumor Activity : Certain derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, have shown potential as antitumor agents. These compounds have been studied for their DNA-damaging effects on tumor cells, potentially offering new avenues for cancer treatment (Leong et al., 2004).
Pharmaceutical Analysis : Methyl-5-benzoyl-2-benzimidazole carbamate, a related compound, has been analyzed in pharmaceutical forms using high-performance liquid chromatography, demonstrating the importance of these compounds in pharmaceutical quality control (Al-Kurdi et al., 1999).
Antibacterial and Antimalarial Applications : Compounds based on 2-methylbenzothiazole have been investigated for their effectiveness against Mycobacterium tuberculosis, offering potential as anti-tuberculosis and antimalarial drugs (Huang et al., 2009).
Agricultural Applications : Derivatives like 2-methyl-5-nitrobenzoxazole have been studied for their impact on the growth and development of agricultural plants, indicating their potential use as growth regulators in agriculture (Mukhtorov et al., 2019).
Neuroprotective Effects : Methyl 3,4-dihydroxybenzoate, related to this compound, has been studied for its neuroprotective effects against oxidative stress-induced apoptosis in neuroblastoma cells, indicating potential therapeutic applications in neurodegenerative diseases (Cai et al., 2016).
Environmental Contaminants : The environmental impact and lifecycle of 4(5)-Methylbenzotriazole, a related compound, has been reviewed, highlighting the need for understanding its long-term environmental effects (Dummer, 2014).
Safety and Hazards
Future Directions
Benzoxazole derivatives, including 5-Methylbenzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the wide range of biological activities of these compounds .
Mechanism of Action
Target of Action
5-Methylbenzoxazole, a derivative of benzoxazole, is a compound that has been found to interact with various biological targets. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been reported to target a wide range of metabolic pathways and cellular processes in various disease pathologies .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzoxazole derivatives have shown inhibitory activity against carbonic anhydrases, enzymes crucial for maintaining pH balance in the body .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that 5-Methylbenzoxazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been used in various in vitro and in vivo studies, suggesting potential stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the toxic or adverse effects of various compounds at high doses .
Metabolic Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their localization or accumulation .
Subcellular Localization
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their activity or function .
properties
IUPAC Name |
5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10531-78-9 | |
| Record name | 5-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 5-Methylbenzoxazole in materials science?
A1: this compound derivatives have shown promise as interfacial materials in organic solar cells (OSCs). Specifically, they can be incorporated between the zinc oxide layer and the active layer to enhance charge injection/extraction properties. This can lead to improved short-circuit current density (JSC) and power conversion efficiency (PCE). For example, a study demonstrated that incorporating 4-bis(5-phenyl-2-oxazolyl)benzene (E3), a this compound derivative, as an interlayer in an inverted OSC architecture resulted in a significant increase in PCE, reaching 16.52%. []
Q2: How is this compound typically used in coordination chemistry?
A2: this compound can act as a ligand in coordination complexes with transition metals. For example, it can react with cobalt(II) chloride to form trans-Dichlorobis{2-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,3-benzoxazole-κN}cobalt(II). This complex features a slightly distorted tetrahedral geometry around the cobalt center, with two nitrogen atoms from two this compound ligands and two chloride ions coordinating to the metal. []
Q3: Are there any known examples of this compound derivatives exhibiting biological activity?
A3: Yes, certain derivatives of this compound have been investigated for their potential antitumor activity. Studies have shown that some 2-(1-substituted-1H-[1,2,3]-triazol-4-methylthio)-5-methylbenzoxazole compounds demonstrate inhibitory activity against CDC25B, a key enzyme involved in cell cycle regulation. These findings suggest that further exploration of this compound derivatives could lead to the development of novel anticancer agents. []
Q4: Can this compound be used as a building block in organic synthesis?
A4: Absolutely. This compound serves as a versatile starting material for synthesizing various heterocyclic compounds. It can undergo reactions like cycloadditions with diphenylketen, leading to the formation of oxazinone derivatives. These adducts can further react with nucleophiles, offering diverse synthetic possibilities. [] Another example involves its reaction with diphenylacetyl chloride under basic conditions, which yields 2-isocyano-4-methylphenyl diphenylacetate, a compound with a rare easily accessible odorless isocyanide group. []
Q5: Are there established analytical methods for the detection and quantification of this compound and its derivatives?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has proven effective in separating and quantifying this compound isomers. This method offers good linearity and low detection limits, making it suitable for analyzing these compounds in various matrices. []
Q6: Have any allergic reactions been associated with this compound?
A6: While not extensively documented, there have been reports of allergic contact dermatitis linked to 2-phenyl-5-methylbenzoxazole, a derivative of this compound. This highlights the importance of considering potential sensitization and allergenic properties when working with this compound and its derivatives, particularly in applications involving human exposure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)


![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)





